Differential Cell Cycle Arrest and Morphological Impact in Melanoma Despite Similar Antiproliferative GI50
In a direct head-to-head comparison on A375 human melanoma cells, 3-O-acetylursolic acid (UAA) and its parent compound ursolic acid (UA) exhibited similar antiproliferative GI50 values (32 µM vs. 26 µM, respectively), a statistically modest 1.23-fold difference [1]. Despite this similarity in potency, the two compounds demonstrated fundamentally divergent mechanisms of cell death. UA caused elevation of the sub-G1 population (indicative of apoptosis-associated DNA fragmentation), whereas UAA induced S-phase cell cycle arrest and produced markedly stronger morphological changes [1]. Additionally, both compounds activated caspases 3/7 (48–72 h) and enhanced Bax while attenuating Bcl-2 expression, confirming that UAA maintains the apoptotic machinery activation of the parent while engaging a distinct cellular entry point into programmed cell death [1].
| Evidence Dimension | Antiproliferative activity (GI50) on A375 melanoma cells; cell cycle distribution; morphological impact |
|---|---|
| Target Compound Data | GI50 = 32 µM; S-phase arrest; strong morphological changes |
| Comparator Or Baseline | Ursolic acid (parent compound): GI50 = 26 µM; elevated sub-G1 population; moderate morphological changes |
| Quantified Difference | GI50 ratio (UAA/UA) = 1.23 (similar potency but divergent mechanism); qualitative difference in cell cycle arrest phenotype and morphological severity |
| Conditions | A375 human melanoma cell line; GI50 determined via standard antiproliferative assay; cell cycle distribution by flow cytometry; morphology by microscopy |
Why This Matters
Procurement decisions for anticancer mechanism-of-action studies must account for the fact that similar potency does not imply similar pathway engagement; UAA is the preferred tool compound when S-phase arrest rather than direct sub-G1 apoptosis is the experimental focus.
- [1] Khondkar P, Alqathama A, Gibbons S, et al. Differential anti-proliferative and anti-migratory activities of ursolic acid, 3-O-acetylursolic acid and their combination treatments with quercetin on melanoma cells. Biomolecules. 2020;10(6):894. View Source
